(R,R)-Hydrobenzoin (CAS 52340-78-0) is a highly crystalline, C2-symmetric chiral vicinal diol widely procured as a foundational chiral auxiliary, ligand backbone, and resolving agent in asymmetric synthesis. Characterized by its two adjacent stereocenters and phenyl substituents, it provides a rigid steric environment distinct from axially chiral analogs like BINOL. Commercially, its value lies in its high enantiomeric purity and its specific thermal profile, exhibiting a melting point of 146-149 °C . For industrial and laboratory buyers, securing the pure (R,R)-enantiomer is critical for reproducible stereocontrol in pharmaceutical intermediate manufacturing and high-throughput analytical assays.
Substituting enantiopure (R,R)-hydrobenzoin with racemic hydrobenzoin or the achiral meso-hydrobenzoin diastereomer fundamentally compromises asymmetric induction workflows. Racemic mixtures require costly, low-yield optical resolution steps before use, negating any initial bulk cost savings and introducing batch-to-batch variability. Furthermore, the meso form (melting point ~137 °C) and the racemate (melting point ~120 °C) exhibit significantly different thermal and solubility profiles compared to the pure (R,R)-enantiomer (146-149 °C) , which alters crystallization behaviors and reaction kinetics. Attempting to substitute with other C2-symmetric diols, such as BINOL, also fails when the specific sp3-hybridized backbone and flexibility of hydrobenzoin are required for targeted transition-state geometry in metal-catalyzed transformations.
The thermal properties of hydrobenzoin are heavily dependent on its stereochemical composition. Pure (R,R)-hydrobenzoin demonstrates a sharp melting point range of 146-149 °C . In contrast, the achiral meso-hydrobenzoin melts at approximately 137 °C, and the racemic mixture melts significantly lower, near 120 °C . This distinct thermal profile allows procurement and quality control teams to rapidly verify the enantiomeric purity of incoming batches using standard melting point apparatus, ensuring no meso or racemic contamination compromises downstream asymmetric syntheses.
| Evidence Dimension | Melting Point |
| Target Compound Data | 146-149 °C |
| Comparator Or Baseline | meso-Hydrobenzoin (~137 °C) and Racemic Hydrobenzoin (~120 °C) |
| Quantified Difference | 9-29 °C higher melting point for the pure (R,R)-enantiomer |
| Conditions | Standard atmospheric pressure thermal analysis |
Provides a rapid, low-cost QA/QC metric to verify enantiopurity before deploying the material in sensitive, high-value asymmetric catalytic processes.
(R,R)-hydrobenzoin offers strong processability for synthesizing complex chiral ligands through directed ortho,ortho'-dimetalation. When treated with n-BuLi, the hydroxyl groups act as directed metalation groups, facilitating the formation of a tetralithio intermediate. This allows for direct, one-pot electrophilic quenching to yield ortho-functionalized derivatives (e.g., diiodohydrobenzoin) in approximately 50% yield[1]. This direct functionalization bypasses the traditional multi-step synthesis routes required for other chiral diols, which often rely on complex asymmetric dihydroxylation of pre-functionalized stilbenes.
| Evidence Dimension | Synthetic steps to ortho-functionalized chiral diols |
| Target Compound Data | 1-step direct dimetalation (~50% yield) |
| Comparator Or Baseline | Traditional multi-step synthesis (3+ steps involving McMurry coupling and asymmetric dihydroxylation) |
| Quantified Difference | Elimination of 2+ synthetic steps and avoidance of late-stage asymmetric bottlenecks |
| Conditions | n-BuLi (6 equiv), reflux, followed by electrophile quench |
Dramatically reduces labor and reagent costs when manufacturing customized chiral ligands or auxiliaries for pharmaceutical development.
(R,R)-hydrobenzoin is highly effective in forming chiral boronate esters, making it a critical component in enantioselective indicator displacement assays (eIDA). When paired with specific chiral boronic acid hosts, (R,R)-hydrobenzoin can be discriminated from its (S,S)-enantiomer with high precision, yielding significant differences in absorbance (ΔAbs > 0.2 at 570 nm in optimized systems) [1]. Achiral diols or racemic mixtures fail to provide this differential optical response. This capability allows for the rapid determination of enantiomeric excess (ee) with an average absolute error of ±3.5% in high-throughput 96-well plate formats [1].
| Evidence Dimension | Enantiomeric discrimination (Optical response / ΔAbsorbance) |
| Target Compound Data | Significant differential absorbance (ΔAbs > 0.2) enabling ±3.5% ee accuracy |
| Comparator Or Baseline | Racemic or achiral diols (Zero differential enantiomeric response) |
| Quantified Difference | Absolute stereochemical discrimination vs. complete lack of resolution |
| Conditions | 96-well plate eIDA using chiral boronic acid hosts and indicator dyes at 25 °C |
Enables the rapid, high-throughput screening of asymmetric catalyst libraries, accelerating the discovery phase of chiral drug manufacturing.
Leveraging its capacity for direct ortho,ortho'-dimetalation, (R,R)-hydrobenzoin serves as a highly efficient starting material for the rapid synthesis of structurally complex chiral ligands [1]. This one-pot functionalization is particularly valuable for synthesizing customized catalysts used in pharmaceutical process chemistry, where minimizing synthetic steps to the ligand is crucial for cost-efficiency.
(R,R)-Hydrobenzoin is used as a benchmark analyte and chiral building block in the development of enantioselective indicator displacement assays. Its predictable binding with boronic acids makes it an essential material for validating high-throughput screening platforms designed to measure reaction yields and enantiomeric excess in asymmetric catalyst discovery [2].
The compound is employed in the development of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). Its distinct stereochemical geometry allows for the effective resolution of various racemic mixtures, including amines, epoxides, and organic acids, making it a vital procurement item for analytical laboratories focused on chiral separations [3].